Methyl 5,9-dimethyldec-8-enoate

Description

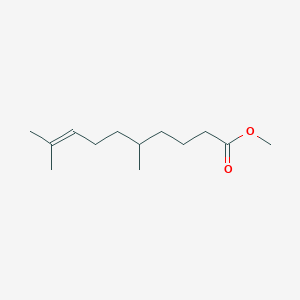

Methyl 5,9-dimethyldec-8-enoate (IUPAC name: methyl (5R)-2-(methoxycarbonyl)-3-(dimethoxymalonyl)-5,9-dimethyldec-8-enoate) is a branched-chain methyl ester identified in nutmeg (Myristica fragrans Houtt.) extracts. It features a dec-8-enoate backbone with methyl groups at positions 5 and 9, and additional methoxycarbonyl and dimethoxymalonyl substituents . This compound exhibits a high chromatographic quality score (Qual = 90) and retention time (RT) of 24.9408 min, indicating its stability and relevance in phytochemical analyses .

Properties

CAS No. |

61099-52-3 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

methyl 5,9-dimethyldec-8-enoate |

InChI |

InChI=1S/C13H24O2/c1-11(2)7-5-8-12(3)9-6-10-13(14)15-4/h7,12H,5-6,8-10H2,1-4H3 |

InChI Key |

BXXTXLSBFIRZSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)OC)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,9-dimethyldec-8-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

R-COOH+CH3OH→R-COOCH3+H2O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,9-dimethyldec-8-enoate can undergo various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.

Substitution: Sodium methoxide (NaOCH3) for nucleophilic substitution.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5,9-dimethyldec-8-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor profile.

Mechanism of Action

The mechanism of action of Methyl 5,9-dimethyldec-8-enoate in biological systems involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The double bond and methyl groups may also play a role in modulating its activity and binding affinity.

Comparison with Similar Compounds

Structural Analogues

Sandaracopimaric Acid Methyl Ester

- Source : Resin of Austrocedrus chilensis .

- Structure: A diterpene methyl ester with a pimarane skeleton, lacking the branched alkyl chain and multiple ester groups seen in methyl 5,9-dimethyldec-8-enoate.

- Significance: Used in PCA analyses for chemotaxonomic studies but lacks reported bioactivity in the provided evidence .

(E)-6,10-Dimethylundeca-5,9-dien-2-yl Acetate

- Source : Commercial chemical catalog .

- Structure : Similar unsaturated chain (undeca-5,9-dien) with methyl groups at positions 6 and 10 but differs in ester group (acetate vs. methoxycarbonyl/dimethoxymalonyl) and backbone length .

- Significance: Used in fragrance and flavor industries, highlighting how minor structural changes (e.g., ester type, double bond position) alter applications .

Methyl Shikimate

- Source : Identified via NMR and HPLC in plant extracts .

- Structure: Cyclic ester derived from shikimic acid, contrasting with the linear, branched structure of this compound.

- Significance : A metabolic intermediate in the shikimate pathway, emphasizing structural diversity among methyl esters .

Chromatographic and Bioactive Comparisons

Table 1: Chromatographic and Functional Properties

Key Observations:

- Retention Time: this compound elutes later than 6α-methyl-5α-cholestane-3β,6β-diol (24.8399 min), suggesting higher polarity or molecular weight .

- Bioactivity: Unlike sandaracopimaric acid methyl ester, this compound is linked to antifungal mechanisms, possibly due to its complex substituents enhancing target interactions .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.